molecular formula C17H20N4O7S B3309778 4-({3,5-dimethyl-1-[(2-nitrophenoxy)acetyl]-1H-pyrazol-4-yl}sulfonyl)morpholine CAS No. 943105-34-8

4-({3,5-dimethyl-1-[(2-nitrophenoxy)acetyl]-1H-pyrazol-4-yl}sulfonyl)morpholine

Cat. No. B3309778
CAS RN: 943105-34-8
M. Wt: 424.4 g/mol
InChI Key: TZDJIRWFLRXJMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-({3,5-dimethyl-1-[(2-nitrophenoxy)acetyl]-1H-pyrazol-4-yl}sulfonyl)morpholine” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with various functional groups including a sulfonyl group attached to a morpholine ring, and an acetyl group attached to a nitrophenol group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and rings. The pyrazole ring, being aromatic, contributes to the stability of the molecule. The morpholine ring introduces polarity and the potential for hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the nitro group could be reduced to an amino group, or the sulfonyl group could be hydrolyzed .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the sulfonyl group and the nitro group would likely make the compound polar and potentially soluble in polar solvents .

Mechanism of Action

The mechanism of action of 4-({3,5-dimethyl-1-[(2-nitrophenoxy)acetyl]-1H-pyrazol-4-yl}sulfonyl)morpholine is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory prostaglandins. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-({3,5-dimethyl-1-[(2-nitrophenoxy)acetyl]-1H-pyrazol-4-yl}sulfonyl)morpholine in lab experiments is its broad range of biological activities. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a versatile tool for studying various diseases. Additionally, this compound has been shown to be relatively non-toxic, making it suitable for use in cell culture and animal studies. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals.

Future Directions

There are several future directions for the study of 4-({3,5-dimethyl-1-[(2-nitrophenoxy)acetyl]-1H-pyrazol-4-yl}sulfonyl)morpholine. One area of research is the development of new drugs based on the structure of this compound. Researchers are currently exploring the use of this compound analogs as potential drugs for treating cancer, inflammation, and viral infections. Another area of research is the study of the mechanism of action of this compound. Researchers are currently investigating the specific enzymes and signaling pathways that are targeted by this compound, which could lead to the development of more targeted drugs. Finally, researchers are also exploring the use of this compound in combination with other drugs, which could enhance its therapeutic potential.

Scientific Research Applications

4-({3,5-dimethyl-1-[(2-nitrophenoxy)acetyl]-1H-pyrazol-4-yl}sulfonyl)morpholine has been extensively studied for its potential use in treating various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels). This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antiviral activity against several viruses, including HIV and influenza.

properties

IUPAC Name

1-(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)-2-(2-nitrophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O7S/c1-12-17(29(25,26)19-7-9-27-10-8-19)13(2)20(18-12)16(22)11-28-15-6-4-3-5-14(15)21(23)24/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDJIRWFLRXJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)COC2=CC=CC=C2[N+](=O)[O-])C)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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